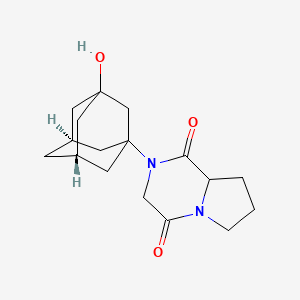![molecular formula C12H11N3O3 B14077496 (1E)-1-[1-(furan-2-yl)ethylidene]-2-(2-nitrophenyl)hydrazine](/img/structure/B14077496.png)
(1E)-1-[1-(furan-2-yl)ethylidene]-2-(2-nitrophenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Furyl)ethanone {2-nitrophenyl}hydrazone is an organic compound with the molecular formula C12H11N3O3 and a molecular weight of 245.23 g/mol . This compound is characterized by the presence of a furan ring and a nitrophenyl hydrazone moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(2-furyl)ethanone {2-nitrophenyl}hydrazone typically involves the condensation reaction between 1-(2-furyl)ethanone and 2-nitrophenylhydrazine . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
1-(2-Furyl)ethanone {2-nitrophenyl}hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazones.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.
Scientific Research Applications
1-(2-Furyl)ethanone {2-nitrophenyl}hydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(2-furyl)ethanone {2-nitrophenyl}hydrazone involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. The nitrophenyl group can undergo redox reactions, generating reactive intermediates that can interact with cellular components, thereby exerting its biological effects.
Comparison with Similar Compounds
1-(2-Furyl)ethanone {2-nitrophenyl}hydrazone can be compared with other similar compounds such as:
- 1-(2-furyl)ethanone [1-(2-furyl)ethylidene]hydrazone
- 1-(5-nitro-2-furyl)-2-(phenylsulfonyl)ethanone
- 1-(2-thienyl)ethanone (1-(2-thienyl)ethylidene)hydrazone
These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the nitrophenyl group in 1-(2-furyl)ethanone {2-nitrophenyl}hydrazone imparts unique chemical and biological properties, making it distinct from its analogs.
Properties
Molecular Formula |
C12H11N3O3 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
N-[(E)-1-(furan-2-yl)ethylideneamino]-2-nitroaniline |
InChI |
InChI=1S/C12H11N3O3/c1-9(12-7-4-8-18-12)13-14-10-5-2-3-6-11(10)15(16)17/h2-8,14H,1H3/b13-9+ |
InChI Key |
RQKMCGSNJIIZGV-UKTHLTGXSA-N |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1[N+](=O)[O-])/C2=CC=CO2 |
Canonical SMILES |
CC(=NNC1=CC=CC=C1[N+](=O)[O-])C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


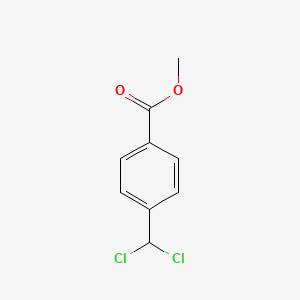
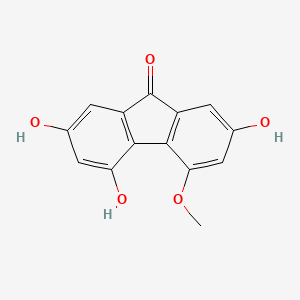

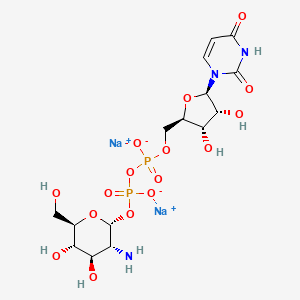
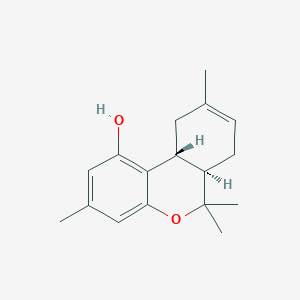
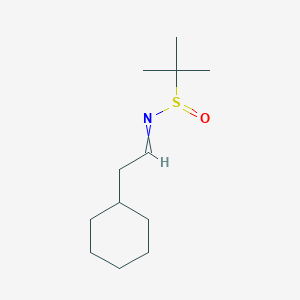
![2-[[4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]amino]-3-hydroxy-N-(4-methyl-1-oxopentan-2-yl)pentanediamide](/img/structure/B14077447.png)
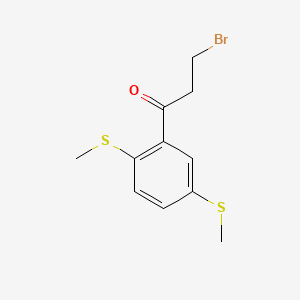
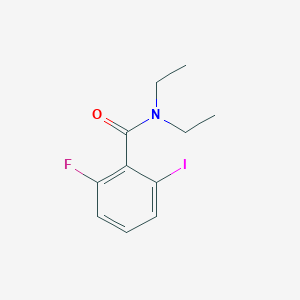

![4,4'-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077467.png)

